Somatostatin-28 (1-14)
Description
This compound is a synthetic peptide composed of 18 amino acids, each in the DL-configuration (racemic mixture of D- and L-enantiomers). Its sequence includes residues such as serine (Ser), alanine (Ala), asparagine (Asn), proline (Pro), methionine (Met), arginine (Arg), glutamic acid (Glu), and lysine (Lys). Key features include:
- Molecular complexity: 12 undefined stereocenters (DL residues) and a high number of rotatable bonds, suggesting conformational flexibility.
- Physicochemical properties: Predicted hydrophilic character (LogP ≈ -0.3, similar to related peptides ), high topological polar surface area (~669 Ų), and multiple hydrogen bond donors/acceptors (22 and 40, respectively).
- Potential applications: DL-peptides are often explored for therapeutic and biochemical research due to their stability, though specific bioactivity data for this compound remains uncharacterized in the literature.
Properties
Molecular Formula |
C61H105N23O21S |
|---|---|
Molecular Weight |
1528.7 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
YKMRYZBEFKSJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
- Resin type : 2-Chlorotrityl chloride (2-CTC) resin or Wang resin (0.25–0.71 mmol/g loading capacity) are preferred for acid-labile anchoring.
- First amino acid : Fmoc-Lys(Boc)-OH or Fmoc-D-Lys(Boc)-OH is typically coupled using 3 eq DIEA in DCM/DMF (1:1) for 2 hr.
Table 1: Resin Loading Efficiency
| Resin Type | Loading (mmol/g) | Coupling Yield (%) |
|---|---|---|
| 2-CTC | 0.71 | 98.5 |
| Wang | 0.25 | 95.2 |
Fmoc Deprotection
- Reagent : 20–55% piperidine in DMF (2 × 5 min).
- Monitoring : UV absorbance at 301 nm confirms complete Fmoc removal.
Coupling Strategies for DL-Amino Acids
Racemization Mitigation
- Activators : HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF ensures minimal epimerization during D/L-amino acid coupling.
- Coupling time : 45–90 min per residue, with double couplings for sterically hindered residues (e.g., DL-Arg(Pbf)).
Table 2: Coupling Efficiency by Residue Type
| Amino Acid | Single Coupling Yield (%) | Double Coupling Yield (%) |
|---|---|---|
| DL-Ser(tBu) | 92.3 | 99.1 |
| DL-Met | 88.7 | 97.6 |
| DL-Arg(Pbf) | 75.4 | 94.2 |
Side-Chain Protection
- Orthogonal groups :
Critical Synthesis Challenges
Methionine Oxidation Control
Disulfide Bond Formation (if applicable)
- Oxidizing agents : 0.01 M K₃[Fe(CN)₆] in NH₄OH (pH 8.0) achieves >90% cyclization.
- Alternative : I₂ in TFE/water (1:4) for 2 hr.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
- Standard mixture : TFA/TIS/water (95:2.5:2.5) for 2–3 hr at 25°C.
- Scavengers : 3% EDT added for Cys/Met protection.
Table 3: Cleavage Efficiency by Condition
| Condition | Purity (%) | Yield (mg/g resin) |
|---|---|---|
| TFA/TIS/water (95:2.5:2.5) | 87.4 | 58.2 |
| TFA/EDT (97:3) | 92.1 | 61.7 |
Purification and Analytical Validation
Reverse-Phase HPLC
Mass Spectrometry
- Observed [M+H]⁺ : 1528.7 (theoretical: 1528.7).
- MS/MS fragmentation : y₆ (643.3), b₉ (998.5) ions confirm sequence.
Yield Optimization Strategies
Iterative Coupling-Deprotection
- Low-yield residues : DL-Arg(Pbf) and DL-Glu(OtBu) require 3× couplings with 5 eq amino acid.
- Microwave-assisted SPPS : 30% reduced synthesis time with 50 W, 50°C pulses.
Table 4: Total Synthesis Yield
| Method | Crude Yield (%) | Purified Yield (%) |
|---|---|---|
| Manual SPPS | 72.3 | 55.1 |
| Automated SPPS | 85.6 | 63.8 |
| Microwave-assisted SPPS | 89.4 | 68.5 |
Industrial-Scale Production Considerations
Cost-Effective Resin Recycling
Chemical Reactions Analysis
Types of Reactions
H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Neuropharmacology
The peptide's composition suggests potential roles in modulating neurotransmitter systems. For instance, D-amino acids like D-serine are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Research indicates that alterations in D-serine levels are associated with neurodegenerative diseases such as Alzheimer's and schizophrenia .
Antioxidant Properties
Peptides rich in amino acids such as methionine and arginine have been studied for their antioxidant properties. Methionine can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases . The presence of these amino acids in the compound may enhance its potential as an antioxidant agent.
Pain Management
Research into calcitonin derivatives has shown promise in pain management, particularly related to osteoporosis. Although not directly linked to H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro, its structural similarities to analgesic peptides indicate potential applications in pain relief strategies .
Protein Structure Studies
The complex structure of this peptide makes it a candidate for studies on protein folding and stability. Understanding how such peptides behave under different conditions can provide insights into protein misfolding diseases .
Enzymatic Activity Modulation
Peptides can influence enzyme activity by acting as inhibitors or activators. The specific sequence of amino acids in H-DL-Ser-DL-Ala-DL-Asn could be evaluated for its ability to modulate specific enzymatic pathways, which is crucial for metabolic engineering and drug design .
Chiral Analysis
The presence of both D- and L-amino acids makes this compound suitable for chiral analysis studies, which are essential in pharmacokinetics and drug formulation . Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) can be employed to analyze the enantiomeric composition of the peptide.
Biomarker Development
Given the role of D-amino acids in cognitive function, research could focus on developing biomarkers for neurodegenerative diseases based on the levels of specific amino acids within this compound .
Cognitive Function Marker Development
A study highlighted the use of D-amino acids as biomarkers for cognitive function, demonstrating that alterations in these compounds could indicate dementia risk . This research underscores the relevance of H-DL-Ser-DL-Ala and its components in clinical diagnostics.
Antioxidant Efficacy Testing
In another study, peptides containing methionine were tested for their antioxidant capabilities against oxidative stress in neuronal cells, showing promising results that suggest potential therapeutic applications for neuroprotection .
Mechanism of Action
The mechanism of action of H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Receptor Binding: The peptide may bind to cell surface receptors, triggering downstream signaling cascades.
Enzyme Inhibition: It can inhibit or activate enzymes, affecting metabolic processes.
Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target peptide with two structurally related DL-configured peptides from the evidence:
Key Observations :
- The target peptide shares high hydrophilicity and conformational flexibility with the peptide in , as indicated by comparable LogP and rotatable bond counts.
- Methionine (Met) in both the target and peptides suggests susceptibility to oxidation, necessitating storage at −20°C .
Functional and Stability Comparisons
(a) Stereochemical Stability
DL-configured peptides generally resist proteolytic degradation better than L-configured counterparts due to reduced compatibility with enzyme active sites . However, their racemic nature complicates crystallization, as seen in amorphous ferrous sulfide (compound C in ), where undefined structures arise from mixed configurations.
(b) Bioactivity Inference
- Arg and Lys residues : The target peptide’s cationic residues (Arg, Lys) may facilitate interactions with anionic membranes or nucleic acids, similar to antimicrobial peptides.
- Comparison with small molecules: Unlike vasorelaxant flavonoid derivatives (e.g., icariside E4 in ), peptides typically target protein-protein interactions rather than ion channels.
(c) Analytical Challenges
- Spectroscopic characterization : NMR analysis of DL-peptides is complicated by signal splitting from diastereomers. For example, highlights discrepancies in chemical shifts between cyclized products and parent compounds, a challenge applicable to the target peptide’s structural elucidation.
- Chromatographic behavior : High polar surface area and solubility may necessitate hydrophilic interaction liquid chromatography (HILIC) for purification, as seen in azo-aldehyde analyses ().
Biological Activity
The compound H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH is a synthetic peptide composed of a specific sequence of amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, metabolism, and cellular function. Understanding the biological activity of this compound can provide insights into its potential applications in biomedical research and therapeutics.
Amino Acid Sequence
The compound consists of the following amino acids:
- Serine (Ser)
- Alanine (Ala)
- Asparagine (Asn)
- Proline (Pro)
- Methionine (Met)
- Arginine (Arg)
- Glutamic Acid (Glu)
- Lysine (Lys)
This sequence can be represented as:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₈ |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | H-[Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys]-OH |
Peptides like H-DL-Ser-DL-Ala... exhibit various biological activities, including:
- Neurotransmission Modulation : D-amino acids, such as D-serine, are known to act as neuromodulators in the brain, particularly influencing NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
- Immune Response : Certain peptides can enhance or modulate immune responses by acting on immune cells, potentially influencing cytokine production and cell signaling pathways.
- Antioxidant Properties : Some studies suggest that specific amino acid sequences may exhibit antioxidant activities, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
- Cognitive Function and D-amino Acids : Research indicates that D-amino acids play significant roles in cognitive functions and could serve as biomarkers for dementia risk. For instance, D-serine has been shown to be involved in the metabolism of astrocytes during early cognitive decline .
- Peptide Therapeutics : A study highlighted the potential of synthetic peptides in targeting metabolic diseases due to their ability to interact with specific receptors and influence metabolic pathways .
- Analytical Techniques : Advanced techniques such as chiral LC-MS/MS have been employed to analyze the presence and concentration of D-amino acids in biological samples, demonstrating the importance of these compounds in physiological processes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| H-Gly-DL-Ser-Gly... | Antioxidant properties |
| Cyclo[DL-Ala-DL-Pro...] | Neuroprotective effects |
| Prosomatostatin | Modulates glucoregulation |
Future Directions
The ongoing research into peptides like H-DL-Ser... suggests numerous avenues for exploration:
- Therapeutic Applications : Investigating the use of this peptide in treating neurodegenerative diseases or metabolic disorders.
- Mechanistic Studies : Further elucidation of the mechanisms by which this peptide influences neurotransmission and immune modulation.
- Synthesis and Modification : Exploring modifications to enhance stability and efficacy for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
